1H-Pyrrolo[2,3-b]pyridine-1-ethanol
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-ethanol is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an ethanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-1-ethanol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolo[2,3-b]pyridine core, which can then be further functionalized to introduce the ethanol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (bromine, chlorine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
- Oxidation of the ethanol group yields aldehydes or carboxylic acids.
- Reduction of the pyridine ring forms dihydropyridine derivatives.
- Substitution reactions introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored as a scaffold for developing drugs targeting diseases such as cancer and neurological disorders.
Industry: Utilized in the development of materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-ethanol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration. The compound binds to the receptor’s active site, preventing its activation and subsequent signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethanol group but shares the core structure.
1H-Pyrrolo[3,4-c]pyridine: Another fused pyrrole-pyridine system with different ring fusion.
7-Azaindole: A structurally related compound with a nitrogen atom in the pyrrole ring
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-1-ethanol is unique due to the presence of the ethanol group, which can be further functionalized to enhance its biological activity and specificity. This makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-1-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-7-6-11-5-3-8-2-1-4-10-9(8)11/h1-5,12H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIIOIVBFKREIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534735 | |
Record name | 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90929-77-4 | |
Record name | 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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